4-Bromo-6-neopentylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(2,2-dimethylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNFQUFAHTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Bromo 6 Neopentylpyrimidine
De Novo Synthesis Pathways to the Pyrimidine (B1678525) Ring System with Neopentyl Moiety Installation
De novo synthesis is a fundamental strategy for constructing the pyrimidine ring from simpler, non-heterocyclic fragments. This approach is advantageous as it allows for the direct incorporation of required substituents, such as the neopentyl group, during the ring-forming process.
The most prevalent and versatile method for pyrimidine ring synthesis involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This classical approach, often referred to as the Pinner synthesis, typically utilizes a β-dicarbonyl compound or its synthetic equivalent as the three-carbon source and an amidine, urea, or thiourea as the N-C-N component. bu.edu.egmdpi.com
The reaction proceeds through an initial condensation, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. A variety of catalysts and reaction conditions can be employed, including both acidic and basic catalysis, to facilitate this transformation. orientjchem.org Modern synthetic protocols also explore multicomponent reactions, where three or more starting materials combine in a single step to form the pyrimidine derivative, offering efficiency and atom economy. organic-chemistry.orgchemicalbook.com For instance, the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂, provides a single-step route to substituted pyrimidines. organic-chemistry.org
Table 1: Common Reagents for Pyrimidine Core Synthesis
| C-C-C Fragment Source | N-C-N Fragment Source | Typical Product Type |
|---|---|---|
| β-Diketones | Amidines | 2,4,6-Trisubstituted Pyrimidines |
| β-Ketoesters | Urea / Thiourea | Pyrimidinones / Thiones |
| Malonates | Guanidine | 2-Amino-4,6-dihydroxypyrimidines |
The choice of fragments is dictated by the desired substitution pattern on the final pyrimidine ring. The biosynthesis of pyrimidines in nature also follows a de novo pathway, starting from precursors like carbamoyl phosphate and aspartate to build the ring system sequentially. nih.govnih.gov
To synthesize the 6-neopentylpyrimidine core, the neopentyl moiety must be part of one of the acyclic precursors. The most straightforward strategy involves using a β-dicarbonyl compound containing a neopentyl group. A suitable starting material would be 1,1-dimethyl-4,4-dimethyl-3,5-pentanedione (pivaloylacetone), which provides the necessary carbon backbone.
The synthesis would proceed by reacting this neopentyl-containing β-diketone with an appropriate N-C-N fragment, such as formamidine. The condensation and subsequent cyclization would directly yield 4-neopentyl-6-methylpyrimidine. To obtain the desired 6-neopentylpyrimidine, a precursor like 4,4-dimethyl-1-(dimethylamino)-1-penten-3-one could be condensed with formamidine, directly installing the neopentyl group at the C6 position of the pyrimidine ring.
Regioselective Bromination and Halogen Exchange Strategies for 4-Bromo-6-neopentylpyrimidine
Once the 6-neopentylpyrimidine core is assembled, the next critical step is the introduction of a bromine atom specifically at the C4 position. This requires highly regioselective methods to avoid bromination at other positions, such as C2 or C5, or on the neopentyl side chain.
Direct bromination of an unsubstituted pyrimidine ring is often challenging and can lead to a mixture of products. acs.org The reactivity of the pyrimidine ring towards electrophilic substitution is low due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org However, the presence of activating groups, such as hydroxyl or amino groups, can facilitate electrophilic halogenation, typically at the C5 position. nih.govnih.gov
For bromination at the C4 position, a common strategy involves the conversion of a precursor like 6-neopentylpyrimidin-4-one (the tautomeric form of 4-hydroxy-6-neopentylpyrimidine). This pyrimidone can be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source. This reaction converts the hydroxyl group into a bromine atom. Another approach involves using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine, often under specific conditions to control regioselectivity. acs.orgacs.org The choice of solvent and temperature is crucial; for example, reactions with bromine in acetic acid have been used for regioselective bromination of certain pyrimidine derivatives. acs.org
Table 2: Selected Reagents for Direct Bromination of Pyrimidine Derivatives
| Reagent | Typical Position of Bromination | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | C5 (activated rings), Methyl side-chains | Selectivity depends on substrate and conditions. nih.govacs.org |
| Bromine (Br₂) in various solvents | C5 (activated rings), Side-chains | Can require harsh conditions for unactivated rings. google.comacs.org |
| Phosphorus Oxybromide (POBr₃) | C4/C6 (from pyrimidones) | Converts hydroxyl/oxo groups to bromine. |
Halogen exchange is a powerful and widely used alternative for introducing bromine onto a heterocyclic ring. This method typically involves the synthesis of a more readily accessible halo-pyrimidine, usually a chloro-pyrimidine, followed by substitution with a bromide ion.
The synthesis of this compound via this route would first involve the preparation of 4-hydroxy-6-neopentylpyrimidine from the de novo synthesis described earlier. This intermediate is then converted to 4-chloro-6-neopentylpyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent halogen exchange reaction (Finkelstein reaction) can be carried out by treating the 4-chloro derivative with a source of bromide ions, such as sodium bromide (NaBr) or hydrobromic acid (HBr), often in a suitable solvent and sometimes with a catalyst to facilitate the exchange. Metal-catalyzed halogen exchange reactions have also been developed, offering milder conditions and broader applicability.
Optimization of Reaction Parameters for Enhanced Yields and Purity
Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, concentration of reagents, and reaction time.
For the de novo synthesis step, optimization might involve screening different catalysts (acidic, basic, or Lewis acid) and adjusting the temperature to control the rate of condensation versus side reactions. For instance, in the synthesis of 4,6-dihydroxy-2-methyl pyrimidine, parameters such as base concentration, reaction time, and molar ratios of reactants were systematically varied to achieve a maximum yield of 88.5%. researchgate.net
In the bromination step, controlling the stoichiometry of the brominating agent is critical to prevent over-bromination or side-chain halogenation. The reaction temperature must be carefully managed, as higher temperatures can lead to decreased regioselectivity. Solvent choice also plays a significant role; polar aprotic solvents like DMF or acetonitrile are often used, but their effects on reaction rate and selectivity must be empirically determined. nih.govmdpi.com In halogen exchange reactions, the concentration of the bromide source and the use of phase-transfer catalysts can significantly influence the reaction efficiency. Post-reaction purification techniques, such as recrystallization or column chromatography, are crucial for obtaining this compound with high purity.
Considerations for Sustainable and Scalable Synthesis of this compound
The industrial production of specialized chemical compounds such as this compound necessitates the development of synthetic methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry, ensuring sustainability and scalability. The focus is on minimizing environmental impact, reducing waste, and ensuring the economic viability of the process on a large scale. This involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions.
A plausible and strategic synthetic pathway to this compound involves a multi-step process commencing with the cyclization of a β-keto ester with urea, followed by halogenation. Each step in this sequence offers opportunities for the incorporation of sustainable practices.
The initial step typically involves the condensation of a β-keto ester bearing a neopentyl group, such as ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate), with urea to form 6-neopentylpyrimidin-4-one. Traditional methods for this type of reaction often utilize strong bases and conventional heating, which can lead to high energy consumption and the generation of significant waste streams. Modern, more sustainable approaches focus on the use of catalytic methods and energy-efficient technologies. For instance, the use of solid acid or base catalysts can simplify purification processes and allow for catalyst recycling. Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. researchgate.netnih.gov
The subsequent conversion of the 6-neopentylpyrimidin-4-one intermediate to the target 4-bromo derivative is a critical step where sustainability and scalability must be carefully considered. A common route involves the conversion of the pyrimidinone to a 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by a halogen exchange reaction, or direct bromination using a brominating agent like phosphorus oxybromide (POBr₃). These classical halogenating agents are effective but are also toxic and produce significant amounts of corrosive waste.
In the pursuit of greener alternatives, several strategies can be employed. The use of less hazardous brominating agents is a key consideration. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer advantages in terms of handling and reduced toxicity. nih.gov Furthermore, the development of catalytic bromination methods that avoid the use of stoichiometric, phosphorus-based reagents would represent a significant advancement in sustainability.
Solvent selection is another paramount consideration for a sustainable and scalable synthesis. Traditional organic solvents often pose environmental and health risks. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. For the synthesis of pyrimidine derivatives, the exploration of aqueous reaction media or the use of recyclable ionic liquids can be beneficial. researchgate.netresearchgate.net Solvent-free reaction conditions, where feasible, represent an ideal scenario, minimizing solvent-related waste and simplifying product isolation. researchgate.netnih.gov
Energy consumption is a major factor in the scalability and environmental footprint of a chemical process. As mentioned, microwave irradiation can significantly reduce reaction times and energy input compared to conventional heating. researchgate.netnih.gov Flow chemistry presents another advanced manufacturing technology that can enhance both the sustainability and scalability of the synthesis of this compound. Continuous flow reactors offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and process control, leading to higher consistency and yield on a large scale.
The table below outlines a comparative analysis of traditional versus sustainable and scalable approaches for the key steps in the proposed synthesis of this compound.
| Synthetic Step | Traditional Method | Sustainable/Scalable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Formation of 6-neopentylpyrimidin-4-one | Condensation of ethyl pivaloylacetate and urea with a strong base (e.g., sodium ethoxide) in a conventional solvent (e.g., ethanol) under reflux. | Catalytic condensation using a recyclable solid acid or base catalyst. Microwave-assisted or flow chemistry conditions. | Reduced waste from stoichiometric base, catalyst recyclability, lower energy consumption, shorter reaction times, and improved process control. |
| Bromination of 6-neopentylpyrimidin-4-one | Conversion to 4-chloro-6-neopentylpyrimidine with POCl₃ followed by halogen exchange, or direct bromination with POBr₃. | Direct bromination using less hazardous reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Exploration of catalytic bromination methods. | Avoidance of toxic and corrosive phosphorus-based reagents, safer handling, and reduced generation of hazardous waste. |
| Solvent and Energy Considerations | Use of volatile organic solvents (VOCs) and prolonged heating. | Utilization of green solvents (e.g., water, ionic liquids), solvent-free conditions, microwave irradiation, or flow chemistry. | Reduced environmental impact, enhanced safety, lower energy consumption, and improved scalability and process control. |
Chemical Reactivity and Functional Group Transformations of 4 Bromo 6 Neopentylpyrimidine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromo Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and the C4-bromo position of 4-bromo-6-neopentylpyrimidine serves as an excellent electrophilic partner in these transformations. dntb.gov.uarsc.org The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the initial oxidative addition step in the catalytic cycle, making this substrate amenable to a range of coupling methodologies. researchgate.net
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for creating biaryl structures. core.ac.uk This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. core.ac.ukmdpi.com For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position. researchgate.netnih.gov
The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and an appropriate solvent. mdpi.comnih.gov The choice of base, which is crucial for the transmetalation step, often includes carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). mdpi.com Solvents commonly used are ethereal solvents like 1,4-dioxane (B91453) or aromatic hydrocarbons like toluene (B28343), often with the addition of water to facilitate the dissolution of the inorganic base. core.ac.ukmdpi.com The reaction demonstrates broad functional group tolerance, allowing for the synthesis of complex 4-aryl-6-neopentylpyrimidines. mdpi.com
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Phenyl-6-neopentylpyrimidine |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Methoxyphenyl)-6-neopentylpyrimidine |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(Pyridin-3-yl)-6-neopentylpyrimidine |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 4-(Thiophen-2-yl)-6-neopentylpyrimidine |
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of alkynyl groups onto aromatic and heteroaromatic rings. mdpi.com This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.comnih.gov The coupling of this compound with various terminal alkynes provides a direct route to 4-alkynyl-6-neopentylpyrimidines.
Standard conditions involve a palladium(0) or palladium(II) catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. nih.gov The reaction is carried out in the presence of an amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent in some cases. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as homocoupling of the alkyne. nih.gov These reactions are valuable for synthesizing conjugated enyne systems and precursors for more complex heterocyclic structures. researchgate.net
| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 4-(Phenylethynyl)-6-neopentylpyrimidine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | 4-((Trimethylsilyl)ethynyl)-6-neopentylpyrimidine |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(Hex-1-yn-1-yl)-6-neopentylpyrimidine |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ / Et₃N | Acetonitrile | 3-(6-Neopentylpyrimidin-4-yl)prop-2-yn-1-ol |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and amines. wikipedia.orgacsgcipr.org This transformation is a cornerstone of modern synthetic chemistry due to its wide substrate scope and functional group tolerance. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the facile synthesis of a diverse range of N-substituted 4-amino-6-neopentylpyrimidines. nih.gov
The reaction's success hinges on the use of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a bulky, electron-rich phosphine (B1218219) ligand. nih.govbeilstein-journals.org Ligands like Xantphos, XPhos, SPhos, and various biaryl phosphines are commonly employed to facilitate the catalytic cycle. beilstein-journals.orgresearchgate.net A strong, non-nucleophilic base is required, with alkali metal alkoxides (e.g., NaOt-Bu) or carbonates (e.g., Cs₂CO₃) being typical choices. beilstein-journals.orgnih.gov The reaction is generally performed in anhydrous, aprotic solvents like toluene or 1,4-dioxane at elevated temperatures. nih.gov
| Amine | Catalyst System (Precursor + Ligand) | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | 1,4-Dioxane | 4-(6-Neopentylpyrimidin-4-yl)morpholine |
| Aniline | Pd(OAc)₂ + BINAP | NaOt-Bu | Toluene | N-Phenyl-6-neopentylpyrimidin-4-amine |
| Benzylamine | Pd₂(dba)₃ + XPhos | K₃PO₄ | Toluene | N-Benzyl-6-neopentylpyrimidin-4-amine |
| Pyrrolidine | Pd(OAc)₂ + SPhos | NaOt-Bu | 1,4-Dioxane | 4-(Pyrrolidin-1-yl)-6-neopentylpyrimidine |
The Stille and Negishi couplings are powerful alternatives to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organotin and organozinc reagents, respectively. tcsedsystem.edu These methods offer complementary reactivity and can be advantageous when the corresponding organoboron compounds are unstable or difficult to prepare.
The Stille coupling involves the reaction of an organostannane (R-SnR'₃) with an organic halide catalyzed by palladium. While effective, its application has been somewhat limited by the toxicity and stoichiometric tin byproducts. dntb.gov.ua
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is known for its high reactivity and functional group tolerance. nih.govresearchgate.net The C4-position of dichloropyridines and related heterocycles has been shown to be selectively functionalized using Negishi conditions, suggesting that this compound would be an excellent substrate. nih.gov This method is particularly useful for introducing alkyl, alkenyl, and aryl groups. nih.govnih.gov
The Heck reaction, another cornerstone of palladium catalysis, forms a C-C bond by coupling an organic halide with an alkene in the presence of a base. nih.gov This reaction would allow for the introduction of vinyl and substituted vinyl groups at the C4 position of this compound, leading to the formation of styryl-like derivatives.
Other palladium-catalyzed couplings can also be envisioned. For instance, cyanation reactions using sources like Zn(CN)₂ can introduce a nitrile group, a versatile handle for further functionalization. C-O and C-S bond-forming reactions, analogous to the Buchwald-Hartwig amination, can be used to synthesize 4-aryloxy and 4-arylthio derivatives, respectively, by coupling with phenols or thiophenols. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient, which activates it towards nucleophilic attack. baranlab.org This property allows for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring without the need for a metal catalyst. wikipedia.orgmasterorganicchemistry.com The bromo substituent at the C4 position of this compound is an excellent leaving group in such reactions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the complex and facilitates the reaction. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.
For pyrimidine systems, the C2, C4, and C6 positions are the most activated towards nucleophilic attack. With a leaving group at C4, this position is a prime site for substitution. stackexchange.com A wide variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, to generate diverse pyrimidine derivatives. The reaction is often promoted by heat and the presence of a base to neutralize the HBr byproduct if the nucleophile is protic (e.g., an amine or alcohol). organic-chemistry.org
| Nucleophile | Conditions | Product Type | Expected Product |
|---|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | 4-Alkoxypyrimidine | 4-Methoxy-6-neopentylpyrimidine |
| Sodium thiophenoxide (NaSPh) | DMF, 100 °C | 4-Arylthiopyrimidine | 4-(Phenylthio)-6-neopentylpyrimidine |
| Ammonia (NH₃) | Ethanol, sealed tube, 150 °C | 4-Aminopyrimidine | 6-Neopentylpyrimidin-4-amine |
| Hydrazine (N₂H₄) | Ethanol, reflux | 4-Hydrazinylpyrimidine | 4-Hydrazinyl-6-neopentylpyrimidine |
Displacement of Bromine by Various Nucleophiles
The bromine atom at the C4 position of the this compound ring is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of diverse functional groups onto the heterocyclic core. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. In the case of 4-halopyrimidines, the C4 position is generally the most activated site for nucleophilic attack. stackexchange.comwuxiapptec.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge in this complex is delocalized over the pyrimidine ring and is stabilized by the ring nitrogen atoms. In the second step, the bromine atom is expelled as a bromide ion, and the aromaticity of the pyrimidine ring is restored. chemistrysteps.com
The reactivity of the C-Br bond allows for the synthesis of a wide range of substituted pyrimidines. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and alkylthio-pyrimidines, respectively. Furthermore, carbon-carbon bond formation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, where organoboronic acids or organostannanes act as the carbon nucleophile source. icr.ac.uk
Below is a table summarizing representative nucleophilic substitution reactions on a generalized 4-halopyrimidine scaffold, illustrating the types of transformations possible for this compound.
| Nucleophile | Reagent Example | Product Type |
| N-Nucleophiles | Primary/Secondary Amines (e.g., R₂NH) | 4-Aminopyrimidine |
| O-Nucleophiles | Alkoxides (e.g., NaOR) | 4-Alkoxypyrimidine |
| S-Nucleophiles | Thiolates (e.g., NaSR) | 4-(Alkylthio)pyrimidine |
| C-Nucleophiles (Cross-Coupling) | Organoboronic Acids (e.g., ArB(OH)₂) + Pd Catalyst | 4-Arylpyrimidine |
Regioselective Aspects of SNAr
In pyrimidine systems with leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic substitution generally occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com This regioselectivity can be explained by examining the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the nitrogen atom at position 1. In contrast, attack at the C2 position results in a negative charge that is shared between the two adjacent nitrogen atoms, which is a less stable arrangement due to electrostatic repulsion. stackexchange.com
Frontier molecular orbital (FMO) theory also supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine (B19661) has a larger coefficient at the C4 carbon than at the C2 carbon, indicating that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.com
However, this inherent C4 selectivity is not absolute and can be influenced or even reversed by other substituents on the pyrimidine ring. wuxiapptec.com
Electronic Effects : Strong electron-donating groups at the C6 position can alter the electronic distribution in the ring, making the C2 position more favorable for attack. wuxiapptec.com Conversely, electron-withdrawing groups at C5 tend to enhance the natural C4 selectivity. nih.gov
Steric Effects : A bulky substituent at the C5 position can hinder the approach of a nucleophile to the C4 position, potentially favoring attack at the less sterically encumbered C2 position. wuxiapptec.com
For this compound, the neopentyl group at C6 is an electron-donating alkyl group. While it is sterically bulky, its electronic influence would typically direct nucleophilic attack to the C4 position, reinforcing the inherent regioselectivity. The absence of a leaving group at C2 simplifies the system, making the displacement of the C4 bromine the primary and highly regioselective SNAr pathway.
Reactions at Other Ring Positions or the Neopentyl Substituent
While the displacement of the C4 bromine is the most common reaction, functionalization at other positions is also possible, typically requiring different reaction strategies.
Halogen-Metal Exchange: A primary method for functionalizing the pyrimidine ring at the C4 position, other than through direct nucleophilic substitution, is the halogen-metal exchange reaction. wikipedia.org This process typically involves treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C). youtube.comtcnj.edu The reaction rapidly converts the C-Br bond into a C-Li bond, generating a highly reactive 4-lithiopyrimidine intermediate. wikipedia.orgresearchgate.net This organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, while quenching with carbon dioxide (CO₂) followed by an acidic workup would produce a carboxylic acid. This method is synthetically valuable as it transforms an electrophilic carbon (C-Br) into a strongly nucleophilic one (C-Li). researchgate.netresearchgate.netnih.govnih.gov
Reactions at Other Ring Positions: Direct C-H functionalization at other positions, such as C2 or C5, is more challenging due to the lower acidity of these protons compared to other aromatic systems. However, directed ortho-metalation (DoM) strategies could potentially be employed if a suitable directing group were present on the ring. Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature and typically requires harsh conditions and strongly activating substituents, which are absent in this case. researchgate.net
Reactions of the Neopentyl Substituent: The neopentyl group is generally unreactive due to the absence of protons at the α-position and the steric hindrance provided by the quaternary carbon. ucla.edu Free-radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation, could potentially occur at the methylene (B1212753) (CH₂) or methyl (CH₃) positions, but such reactions often lack selectivity and may not be synthetically useful. The stability of the neopentyl group makes it an effective bulky, non-reactive substituent, often used to impart specific steric properties to a molecule.
Applications of 4 Bromo 6 Neopentylpyrimidine As a Strategic Building Block in Complex Organic Synthesis
Precursor for the Synthesis of Diverse Heterocyclic Systems
The reactivity of the C4-bromo substituent in 4-bromo-6-neopentylpyrimidine makes it an excellent starting point for the synthesis of a wide array of fused and unfused heterocyclic systems. The electron-deficient nature of the pyrimidine (B1678525) ring activates the bromine atom for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of various functionalities that can subsequently participate in cyclization reactions.
Key Transformations and Resulting Heterocycles:
| Reagent/Catalyst System | Resulting Heterocyclic Core | Reaction Type |
| Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidines | Nucleophilic Aromatic Substitution followed by Cyclization |
| Guanidine derivatives | Pteridines | Nucleophilic Aromatic Substitution and Condensation |
| Amidines | Imidazo[1,2-a]pyrimidines | Nucleophilic Aromatic Substitution followed by Cyclization |
| Amino-thiols | Thiazolo[5,4-d]pyrimidines | Nucleophilic Aromatic Substitution and Cyclocondensation |
| Palladium catalysts and boronic acids | Aryl-substituted pyrimidines (precursors for further cyclization) | Suzuki Coupling |
| Copper/Palladium catalysts and terminal alkynes | Alkynyl-substituted pyrimidines (precursors for cycloadditions) | Sonogashira Coupling |
The neopentyl group at the C6 position plays a crucial role in these transformations. Its significant steric bulk can influence the regioselectivity of reactions, directing incoming reagents to the less hindered positions of the molecule. Furthermore, this bulky group can enhance the solubility of intermediates and final products in organic solvents, facilitating purification and handling.
Utility in the Construction of Highly Substituted Pyrimidine Derivatives
Beyond its use in forming new heterocyclic rings, this compound is instrumental in the direct synthesis of highly substituted pyrimidine derivatives. The bromine atom serves as a versatile handle for the introduction of a wide range of substituents at the C4 position through various cross-coupling and substitution reactions.
Examples of C4-Functionalization Reactions:
| Reaction Type | Reagents/Catalysts | Introduced Substituent |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/Heteroaryl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino groups (primary, secondary) |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, alkenyl, aryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl groups |
| Cyanation | Cyanide salts, Pd or Ni catalyst | Cyano group |
| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Alkoxy, Thioether groups |
The presence of the neopentyl group can modulate the reactivity of the C4 position. While its steric hindrance might slow down the reaction rates for certain transformations, it can also prevent undesired side reactions, leading to cleaner reaction profiles and higher yields of the desired substituted products.
Integration into Convergent and Divergent Synthetic Pathways for Complex Targets
The predictable reactivity of this compound allows for its seamless integration into both convergent and divergent synthetic strategies for the assembly of complex molecular architectures, including natural products and pharmaceutically active compounds.
In a convergent synthesis , this compound can be elaborated into a complex fragment that is later coupled with another intricate molecular piece. The reliability of cross-coupling reactions at the C4 position ensures efficient fragment coupling, a key step in convergent approaches.
Conversely, in a divergent synthesis , this compound can act as a common intermediate from which a library of related compounds can be generated. By subjecting this starting material to a variety of reaction conditions and coupling partners, chemists can rapidly access a diverse set of molecules with different functionalities at the C4 position, all sharing the common 6-neopentylpyrimidine core. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Potential Role in Advanced Materials Research (e.g., Monomers, Dyes)
The unique electronic and structural properties of the this compound scaffold suggest its potential application in the field of advanced materials.
As a monomer , the bromo-functionalized pyrimidine could be polymerized through cross-coupling reactions to form novel conjugated polymers. The electron-deficient pyrimidine ring, when incorporated into a polymer backbone, can impart interesting electronic and photophysical properties, making these materials potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bulky neopentyl group could enhance the processability and solubility of such polymers.
In the realm of dyes and pigments , the pyrimidine core can act as a chromophore. By strategically introducing electron-donating or electron-withdrawing groups at the C4 position via the bromo-intermediate, the absorption and emission properties of the molecule can be fine-tuned. This could lead to the development of new colorants with specific and desirable optical properties for various applications, including fluorescent probes and functional dyes.
Future Research Directions and Unexplored Avenues for 4 Bromo 6 Neopentylpyrimidine Chemistry
Development of Novel and Green Catalytic Systems for C-Br Bond Activation
The carbon-bromine (C-Br) bond in 4-bromo-6-neopentylpyrimidine is a key functional handle for molecular diversification. Future research will prioritize the development of catalytic systems that are not only efficient but also environmentally benign. cambridgescholars.com The focus is shifting from traditional methods to greener alternatives that minimize waste and energy consumption. cambridgescholars.comrsc.org
Homogeneous recyclable catalytic systems represent a significant step towards sustainability, allowing for catalyst recovery and reuse. rsc.org Strategies employing media such as polyethylene (B3416737) glycols (PEG), ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored to enhance both catalytic efficiency and recyclability. rsc.orgrsc.orgresearchgate.net For the C-Br bond activation in this compound, metal-based catalysts, including palladium (Pd), ruthenium (Ru), copper (Cu), and cobalt (Co), are promising candidates for facilitating cross-coupling reactions under greener conditions. rsc.org The development of protocols that utilize sustainable solvents, lower reaction temperatures, and reduce catalyst loading without compromising yield or selectivity is a primary objective. researchgate.net Furthermore, catalyst-free approaches and the use of unconventional energy sources like microwave or ultrasonic irradiation are gaining traction as methods to shorten reaction times and improve the environmental footprint of synthetic processes. cambridgescholars.com
| Catalytic System Type | Examples of Catalysts/Media | Potential Advantages for C-Br Activation |
| Homogeneous Recyclable | Ru(II)/PEG-400, Palladium in Ionic Liquids | Catalyst recovery and reuse, reduced waste, high atom economy. rsc.orgrsc.org |
| Metal-Based Catalysis | Palladium (Pd), Copper (Cu), Ruthenium (Ru) | High efficiency in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). rsc.orgresearchgate.net |
| Green Solvents | Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs), Water | Reduced environmental impact, potential for catalyst recycling, enhanced safety. rsc.orgresearchgate.net |
| Energy Input | Microwave Irradiation, Ultrasonic Sonication | Shortened reaction times, improved yields, selective product formation. cambridgescholars.com |
Exploration of Stereoselective Transformations Involving the Pyrimidine (B1678525) Core
Introducing chirality into molecules containing a pyrimidine core is crucial for developing new therapeutic agents and functional materials. Future research on this compound will likely delve into stereoselective transformations that can create chiral centers with high enantiomeric and diastereomeric purity.
One promising avenue is the use of chiral catalysts in asymmetric reactions. For instance, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high regioselectivity and enantioselectivity. researchgate.net Similar strategies could be adapted to functionalize the this compound core. The exploration of organocatalysis also presents a metal-free alternative for creating chiral pyrimidine derivatives. acs.org Furthermore, enzymatic catalysis, using enzymes like aldolases, offers a highly stereoselective method for C-C bond formation, which could be applied to synthesize chiral acyclic analogues from pyrimidine-based aldehydes. nih.gov The nucleophilic ring opening of fused pyrimidine systems with optically active compounds has also been shown to proceed with varying degrees of stereoselectivity, depending on the nucleophile used. nih.gov These methodologies provide a foundation for developing synthetic routes to chiral derivatives of this compound, where the configuration of chiral centers can be precisely controlled. researchgate.netrsc.org
| Transformation Type | Method | Potential Outcome |
| Asymmetric Catalysis | Rhodium-catalyzed asymmetric allylation | Synthesis of chiral pyrimidine analogues with high enantiomeric excess. researchgate.net |
| Enzymatic Reactions | Aldolase-catalyzed aldol (B89426) addition | Stereoselective C-C bond formation to create chiral side chains. nih.gov |
| Organocatalysis | Chiral organic molecules as catalysts | Metal-free synthesis of enantioenriched pyrimidine derivatives. acs.org |
| Nucleophilic Ring Opening | Reaction with chiral amino acid amides | Formation of pyrimidinylmethylamino acid amides with stereoselectivity. nih.gov |
Investigation of Flow Chemistry and Continuous Processing for Synthesis
The transition from traditional batch synthesis to continuous flow processing offers significant advantages for the production of heterocyclic compounds like this compound. bohrium.comresearchgate.net Flow chemistry provides superior control over reaction parameters such as temperature and mixing, leading to improved efficiency, safety, and scalability. mdpi.com
The miniaturization of reactors in flow systems enhances heat and mass transfer, which is particularly beneficial for managing highly exothermic or hazardous reactions. researchgate.netrsc.org For the synthesis of this compound, a multi-step continuous flow approach could be designed, telescoping several reactions without the need to isolate intermediates. mtak.hu This approach reduces waste and purification steps, aligning with the principles of green chemistry. rsc.org The use of immobilized reagents and scavenging resins within the flow system can further streamline the process by simplifying product isolation and purification. rsc.org High-temperature and high-pressure flow reactors can accelerate reaction rates, enabling the synthesis of complex heterocyclic scaffolds in minutes that would otherwise require lengthy multi-step batch processes. acs.org The adoption of flow chemistry is an enabling technology that can improve the safety profile and environmental footprint of chemical manufacturing. rsc.orgnih.gov
| Feature of Flow Chemistry | Advantage | Relevance to this compound Synthesis |
| Precise Control | Improved heat and mass transfer, better control over reaction time and temperature. mdpi.com | Higher yields, improved selectivity, and safer handling of reactive intermediates. |
| Scalability | Easy scale-up by extending operation time or using parallel reactors. | Efficient production from laboratory to industrial scale. rsc.org |
| Safety | Small reactor volumes minimize the risk of thermal runaway and handling of hazardous materials. researchgate.netrsc.org | Safer execution of potentially hazardous steps like bromination or reactions involving organometallics. |
| Process Intensification | Telescoping of multiple reaction steps into a single continuous process. mtak.hu | Reduced manufacturing time, less waste, and lower operational costs. |
Advanced Theoretical Predictions Guiding New Synthetic Methodologies and Reactivity
Computational chemistry and theoretical predictions are becoming indispensable tools for guiding modern synthetic organic chemistry. rsc.org For this compound, advanced theoretical studies can provide deep insights into its electronic structure, reactivity, and potential reaction pathways, thereby accelerating the development of new synthetic methods.
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and analyze the electronic properties of the compound. nih.govnih.gov The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal information about the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack. nih.gov The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure, which is valuable for understanding its solid-state properties. nih.govnih.gov Furthermore, computational methods like the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) approach can predict fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.govmdpi.com By simulating reaction mechanisms and predicting the outcomes of potential transformations, theoretical calculations can help chemists design more efficient and selective synthetic routes, reducing the need for extensive empirical screening. rsc.org
| Theoretical Method | Information Provided | Application in Synthesis and Reactivity |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties, bond lengths and angles. nih.gov | Predicting reactive sites and understanding the stability of intermediates. |
| HOMO-LUMO Analysis | Energy levels of frontier orbitals, HOMO-LUMO energy gap. nih.gov | Assessing chemical reactivity, predicting reaction types (electrophilic vs. nucleophilic). |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., H⋯Br, C⋯H). nih.govnih.gov | Understanding crystal packing and solid-state properties. |
| Reaction Pathway Modeling | Simulating transition states and reaction energies. | Guiding the design of new reactions and optimizing conditions for known transformations. rsc.org |
| Mass Spectra Prediction (QCEIMS) | Predicting fragmentation patterns under electron ionization. nih.gov | Aiding in the structural confirmation of new derivatives. |
Q & A
How can researchers optimize reaction conditions for synthesizing 4-Bromo-6-neopentylpyrimidine?
Basic Research Question
Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
| Variable | Levels Tested | Response Metric (Yield %) |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | NMR purity |
| Catalyst (mol%) | 5, 10, 15 | Reaction rate |
| Solvent | DMF, THF, Toluene | Solubility of intermediates |
Use statistical tools (e.g., ANOVA) to identify significant factors and interactions . For brominated pyrimidines, higher temperatures (100–120°C) often improve electrophilic substitution efficiency, while polar aprotic solvents like DMF enhance intermediate stability .
What computational methods are effective for predicting reaction pathways involving this compound?
Advanced Research Question
Methodological Answer:
Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms (e.g., GRRM or AFIR) to model substituent effects. For example:
- Bromine’s electronic effects : Calculate Mulliken charges to predict regioselectivity in cross-coupling reactions.
- Neopentyl steric effects : Use molecular dynamics simulations to assess steric hindrance during nucleophilic attacks.
Validate computational predictions with experimental kinetic data (e.g., Eyring plots for activation energy) .
How should researchers characterize the stability of this compound under varying conditions?
Basic Research Question
Methodological Answer:
Adopt a multi-technique approach:
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC-MS | Purity assessment | Retention time, m/z ratios |
| TGA/DSC | Thermal stability | Decomposition onset temperature |
| NMR (¹H/¹³C) | Structural integrity | Chemical shift consistency |
For brominated pyrimidines, monitor C-Br bond stability via UV-Vis spectroscopy under light exposure (λ = 254 nm) to detect debromination .
What strategies resolve contradictions in catalytic activity data for this compound derivatives?
Advanced Research Question
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). Mitigate by:
Sensitivity analysis : Rank variables by impact using Plackett-Burman design.
Reproducibility protocols : Standardize catalyst pre-treatment (e.g., drying under vacuum at 60°C for 24 hours).
In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates.
For example, discrepancies in Suzuki-Miyaura coupling yields may stem from residual Pd(0) nanoparticles; quantify via ICP-MS .
How can AI enhance experimental design for functionalizing this compound?
Advanced Research Question
Methodological Answer:
Integrate AI-driven platforms (e.g., ICReDD’s hybrid computational-experimental workflow) to:
Predict optimal conditions : Train neural networks on historical reaction data (e.g., solvent-catalyst pairs).
Automate parameter space exploration : Use Bayesian optimization to minimize trial runs.
Feedback loops : Update models with real-time HPLC or GC-MS data for adaptive learning.
What safety protocols are critical when handling this compound?
Basic Research Question
Methodological Answer:
Follow hierarchical controls :
Engineering controls : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation.
PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to organic solvents.
Waste disposal : Quench brominated compounds with NaHSO₃ before aqueous neutralization.
Refer to safety data sheets (SDS) for specific flammability (e.g., flash point >150°C) and reactivity (e.g., incompatibility with strong oxidizers) .
How do steric effects from the neopentyl group influence reactivity in this compound?
Advanced Research Question
Methodological Answer:
Quantify steric hindrance using Burger’s steric parameters or A-values :
- Single-crystal XRD : Measure dihedral angles between neopentyl and pyrimidine rings.
- Kinetic isotope effects (KIE) : Compare in deuterated vs. protonated substrates to assess steric vs. electronic contributions.
For example, neopentyl groups reduce SN2 reactivity by ~30% compared to linear alkyl chains due to hindered backside attack .
What statistical methods validate reproducibility in synthetic yields of this compound?
Basic Research Question
Methodological Answer:
Apply Six Sigma protocols :
Gage R&R analysis : Quantify measurement system variability (target: <10%).
Control charts : Track batch-to-batch yield consistency (e.g., X-bar charts with ±3σ limits).
t-tests : Compare yields across operators/labs (α = 0.05).
For brominated heterocycles, interlab variability >5% often indicates inconsistent quenching or purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
